molecular formula C14H14N2O2 B2644596 Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- CAS No. 959275-96-8

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-

Cat. No.: B2644596
CAS No.: 959275-96-8
M. Wt: 242.278
InChI Key: CUVASAGRKDKLLD-VOTSOKGWSA-N
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Description

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of propenones These compounds are characterized by the presence of a propenone group, which is a three-carbon chain with a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the propenone structure. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Propenone, 3-(1-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-
  • Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-
  • Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-

Uniqueness

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group on the phenyl ring and the ethyl group on the pyrazole ring distinguishes it from other similar compounds, potentially leading to different properties and applications.

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)6-7-14(18)12-4-3-5-13(17)8-12/h3-10,17H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVASAGRKDKLLD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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